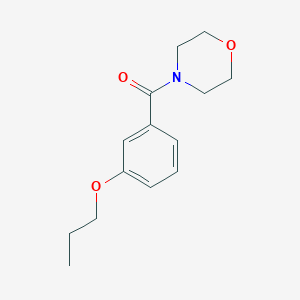![molecular formula C19H31NO B4432658 N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide](/img/structure/B4432658.png)
N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, but it has unique properties that make it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide is similar to other synthetic cannabinoids. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body. Activation of these receptors leads to a cascade of signaling events that ultimately result in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research question being investigated. This compound has been shown to have analgesic effects in animal models of pain, which may be due to its ability to activate the endocannabinoid system. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, this compound has been shown to have anti-cancer effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide has several advantages for use in scientific research. This compound is highly potent and has a long half-life, which allows for sustained effects in animal models. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids in the body. Additionally, the long half-life of this compound may make it difficult to accurately dose animals in experiments.
Direcciones Futuras
There are several future directions for research involving N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide. One area of interest is the investigation of the anti-cancer effects of this compound in human clinical trials. Additionally, further research is needed to fully understand the effects of this compound on the endocannabinoid system and its potential therapeutic applications. Finally, there is a need for the development of more selective synthetic cannabinoids that can target specific receptors in the body, which may lead to fewer side effects and greater therapeutic potential.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide has been used in several scientific research studies to investigate its potential therapeutic properties. This compound has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in preclinical studies. Additionally, this compound has been used to study the endocannabinoid system and its role in various physiological processes. This compound has also been used to investigate the effects of synthetic cannabinoids on cognitive function and behavior.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)butyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-2-4-17(20-18(21)16-5-3-6-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h13-17H,2-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNNLHEOFDNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)


![4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4432625.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4432660.png)
![1-butyryl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4432661.png)
![5-(1-adamantylacetyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B4432664.png)
![(3,5-dimethyl-1H-pyrazol-4-yl){[(isopropylthio)acetyl]amino}acetic acid](/img/structure/B4432670.png)
